molecular formula C13H17NO2 B6145311 1-(morpholin-4-yl)-3-phenylpropan-1-one CAS No. 17077-46-2

1-(morpholin-4-yl)-3-phenylpropan-1-one

Cat. No. B6145311
CAS RN: 17077-46-2
M. Wt: 219.3
InChI Key:
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Description

“1-(morpholin-4-yl)-3-phenylpropan-1-one” is a compound that contains a morpholine ring and a phenyl group attached to a propanone backbone. Morpholine is a common motif in many pharmaceuticals and the phenyl group is a common structural component in many organic compounds .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it could potentially be synthesized through a nucleophilic addition of morpholine to a suitable phenylpropanone derivative .


Molecular Structure Analysis

The molecule contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a phenyl group (a six-membered carbon ring) and a propanone group (a three-carbon chain with a carbonyl group at one end) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the propanone moiety, which is typically reactive towards nucleophiles. The morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring could potentially increase its solubility in water .

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to interact with proteins in the body, particularly those involved in the regulation of the immune system. It is thought to interact with these proteins by forming covalent bonds, which can alter the structure and function of the proteins. This interaction can then lead to changes in the body’s response to drugs or other stimuli.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as anti-tumor and anti-cancer effects. Additionally, it has been shown to have immunomodulatory effects, as well as anti-viral and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

1-(morpholin-4-yl)-3-phenylpropan-1-one is a useful tool for laboratory experiments, as it is relatively easy to synthesize and can be used to study the interactions between drugs and their target proteins. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that this compound is not yet well understood, and more research is needed to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for the use of 1-(morpholin-4-yl)-3-phenylpropan-1-one in scientific research. One potential application is in the development of new drugs, as this compound can be used to identify and study the interactions between drugs and their target proteins. Additionally, it could be used to study the effects of drugs on the immune system, as well as to identify new targets for drug development. Furthermore, it could be used to study the effects of drugs on the body, particularly in terms of their anti-inflammatory, anti-tumor, and anti-cancer effects. Finally, it could be used to study the effects of drugs on the brain, particularly in terms of their effects on mood, behavior, and cognition.

Synthesis Methods

1-(morpholin-4-yl)-3-phenylpropan-1-one can be synthesized in a variety of ways, but the most common method is the reaction of 4-morpholine with phenylpropan-1-one. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 100°C. The reaction produces a white crystalline solid which is then purified by recrystallization.

Scientific Research Applications

1-(morpholin-4-yl)-3-phenylpropan-1-one is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It is a useful tool for studying the mechanism of action of drugs, as it can be used to identify and study the interactions between drugs and their target proteins. Additionally, it can be used to design new drugs by providing a platform to test and evaluate potential drug candidates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(morpholin-4-yl)-3-phenylpropan-1-one involves the reaction of morpholine with phenylacetyl chloride followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "Morpholine", "Phenylacetyl chloride", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve morpholine in acetone and add phenylacetyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to acidic. Extract the product with dichloromethane and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in ethanol and add sodium borohydride slowly with stirring. Maintain the reaction mixture at room temperature for 24 hours.", "Step 5: Add water to the reaction mixture and adjust the pH to basic with sodium hydroxide. Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 1-(morpholin-4-yl)-3-phenylpropan-1-one." ] }

CAS RN

17077-46-2

Molecular Formula

C13H17NO2

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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